molecular formula C17H18FNO3S B8300988 3-(1-Acetyl-piperidin-4-yl)-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester

3-(1-Acetyl-piperidin-4-yl)-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B8300988
M. Wt: 335.4 g/mol
InChI Key: LACGWVSPUVWVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Acetyl-piperidin-4-yl)-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C17H18FNO3S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H18FNO3S

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 3-(1-acetylpiperidin-4-yl)-6-fluoro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H18FNO3S/c1-10(20)19-7-5-11(6-8-19)15-13-4-3-12(18)9-14(13)23-16(15)17(21)22-2/h3-4,9,11H,5-8H2,1-2H3

InChI Key

LACGWVSPUVWVNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C2=C(SC3=C2C=CC(=C3)F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 33.6 g (0.126 mol) of 1-[4-(2,4-difluoro-benzoyl)-piperidin-1-yl]-ethanone and 13 mL (145 mol) of methyl thioglycolate in 320 mL dry THF was added 5.8 g (145 mol) of 60% sodium hydride in mineral oil in portions. The reaction mixture was heated to reflux overnight, allowed to cool to room temperature and the solvent removed under reduced pressure. The residue was then partitioned between 300 mL of CH2Cl2 and 200 mL of water. The aqueous layer was further extracted with CH2Cl2 (2×500 mL). The combined organic layers were washed with brine, dried over Na2SO4, and concentrated to give a residue which was then triturated with hexanes/EtOAc to give 27.5 g (65%) of the desired product as a white solid. MS (electrospray): exact mass calculated for C17H18FNO3S, 335.1; m/z found, 336.1 [M+H]+. 1H NMR (DMSO-d6, 400 MHz, a mixture of amide rotamers): 7.12 (m, 2H), 6.92 (dt, J=8.41, 1.77 Hz, 1H), 4.43 (d, J=3.79 Hz, 1H), 4.43-4.36 (m, 1H), 3.82 (bt, J=14.65 Hz, 1H), 3.57 (s, 3H), 2.92-2.79 (m, 1H), 2.38-2.34 (m, 1H), 1.94 (s, 1.5H), 1.93 (s, 1.5H), 1.86-1.72 (m, 1H), 1.47-1.38 (m, 1H), 1.38-1.27 (m, 0.5H), 1.27-1.16 (m, 1H), 1.15-1.03 (m, 0.5H).
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Yield
65%

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